![molecular formula C7H14O2 B14427671 [(2R,5R)-5-methyloxan-2-yl]methanol CAS No. 85373-52-0](/img/structure/B14427671.png)
[(2R,5R)-5-methyloxan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,5R)-5-methyloxan-2-yl]methanol is a chemical compound with the molecular formula C6H12O2. It is also known by its IUPAC name, (2R,5R)-5-methyltetrahydrofuran-2-yl)methanol. This compound is a derivative of tetrahydrofuran and features a methanol group attached to a substituted oxane ring. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-5-methyloxan-2-yl]methanol typically involves the reduction of the corresponding oxane derivative. One common method is the catalytic hydrogenation of (2R,5R)-5-methyloxan-2-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,5R)-5-methyloxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding ether or hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3), and tosyl chloride (TsCl).
Major Products Formed
Oxidation: (2R,5R)-5-methyloxan-2-one, (2R,5R)-5-methyloxanoic acid.
Reduction: (2R,5R)-5-methyloxan-2-yl ether, (2R,5R)-5-methyloxane.
Substitution: (2R,5R)-5-methyloxan-2-yl chloride, (2R,5R)-5-methyloxan-2-yl tosylate.
Aplicaciones Científicas De Investigación
[(2R,5R)-5-methyloxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of [(2R,5R)-5-methyloxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. Its chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of asymmetric synthesis and enzymatic reactions.
Comparación Con Compuestos Similares
[(2R,5R)-5-methyloxan-2-yl]methanol can be compared with other similar compounds, such as:
(2R,5R)-5-methyloxan-2-one: The ketone derivative, which is more reactive in oxidation and reduction reactions.
(2R,5R)-5-methyloxanoic acid: The carboxylic acid derivative, which has different solubility and reactivity profiles.
(2R,5R)-5-methyloxan-2-yl chloride: The chloride derivative, which is more reactive in substitution reactions.
The uniqueness of this compound lies in its combination of a chiral center and a hydroxyl group, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Número CAS |
85373-52-0 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
[(2R,5R)-5-methyloxan-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-6-2-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
LGVYCKVSGCAMTI-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](OC1)CO |
SMILES canónico |
CC1CCC(OC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


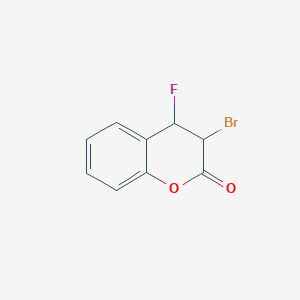
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
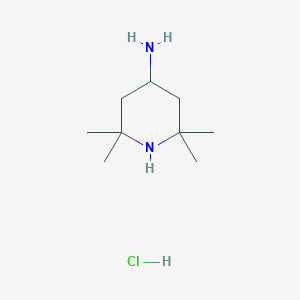
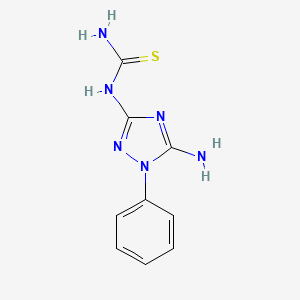
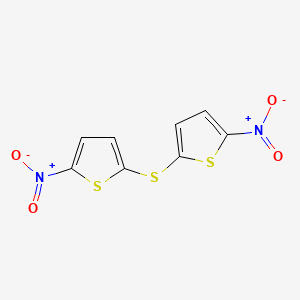
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)
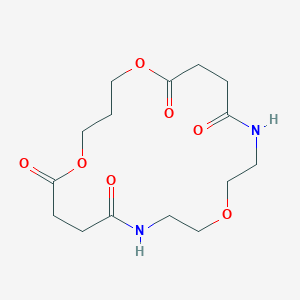
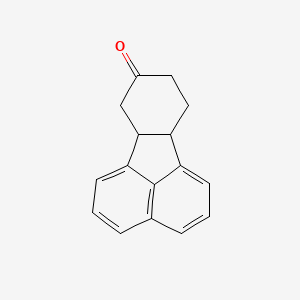
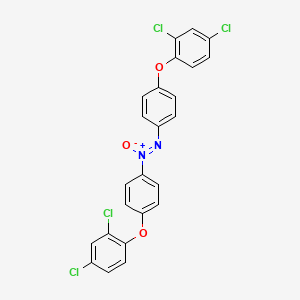
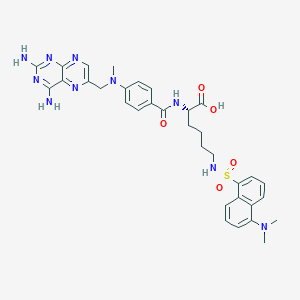
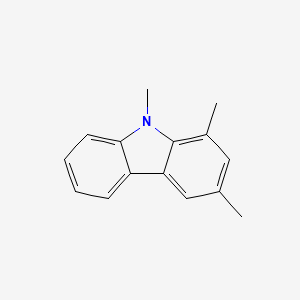
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
